![molecular formula C20H12N2 B6335365 4-[4-(4-cyanophenyl)phenyl]benzonitrile CAS No. 17788-93-1](/img/structure/B6335365.png)
4-[4-(4-cyanophenyl)phenyl]benzonitrile
Descripción general
Descripción
4-[4-(4-cyanophenyl)phenyl]benzonitrile: is an organic compound characterized by the presence of multiple phenyl rings and nitrile groups. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Mecanismo De Acción
Target of Action
It is commonly used in the construction of covalent organic frameworks (cofs) . These frameworks have various applications, including gas uptake, photocatalytic detoxification, induced electrochemiluminescence, and energy storage applications .
Mode of Action
As a linear ligand linker with a terphenyl core and acetonitrile groups on both ends, it plays a crucial role in the formation of cofs .
Biochemical Pathways
The compound is involved in the construction of COFs . For instance, the introduction of sulfone groups to post-oxidise the highly porous covalent organic framework BTT-TPh-COF, which was constructed from BTT-3CHO as the active nodes and [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile as the linker, can significantly enhance the generation of reactive oxygen species (ROS) for the photocatalytic detoxification of a sulfur mustard simulant .
Result of Action
The result of the action of [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile is the formation of COFs with various applications . For example, the introduction of sulfone groups to post-oxidise the highly porous covalent organic framework BTT-TPh-COF can significantly enhance the generation of ROS for the photocatalytic detoxification of a sulfur mustard simulant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-cyanophenyl)phenyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzonitrile and 4-cyanophenylboronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 4-bromobenzonitrile reacts with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Suzuki coupling reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-[4-(4-cyanophenyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile groups to primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: 4-[4-(4-cyanophenyl)phenyl]benzonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various functionalized materials and polymers.
Biology: In biological research, this compound is used to study the interactions of nitrile-containing molecules with biological systems. It can be employed in the design of bioactive molecules and pharmaceuticals.
Medicine: The compound’s structural features make it a potential candidate for drug development. It is investigated for its pharmacological properties and potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals and organic semiconductors. Its unique properties contribute to the development of high-performance electronic devices.
Comparación Con Compuestos Similares
- 4-[4-(4-cyanophenyl)phenyl]heptylbenzonitrile
- 4-[4-(4-cyanophenyl)ethynyl]phenylbenzonitrile
- 4-[4-(4-cyanophenyl)vinyl]phenylbenzonitrile
Comparison: 4-[4-(4-cyanophenyl)phenyl]benzonitrile stands out due to its unique combination of multiple phenyl rings and nitrile groups. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to its analogs, it offers enhanced stability and reactivity, making it a valuable compound in both research and industrial contexts.
Propiedades
IUPAC Name |
4-[4-(4-cyanophenyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c21-13-15-1-5-17(6-2-15)19-9-11-20(12-10-19)18-7-3-16(14-22)4-8-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBQFWLDUKDOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6335285.png)
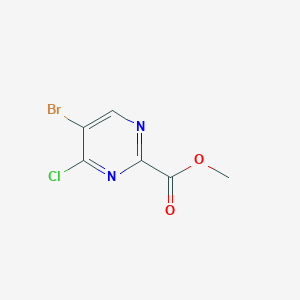
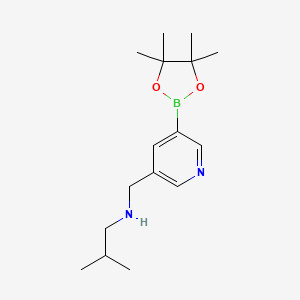

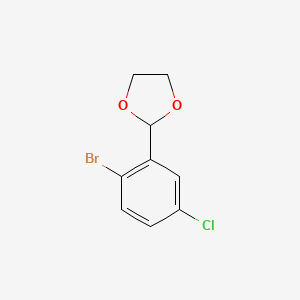
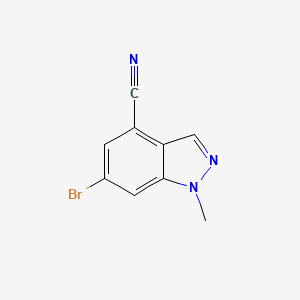


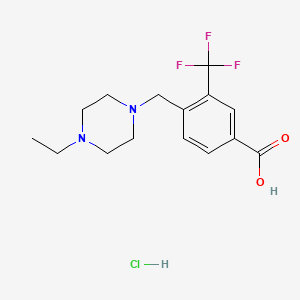

![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B6335382.png)
![4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol](/img/structure/B6335396.png)

